2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-butylacetamide

Medicinal Chemistry ADME Optimization Physicochemical Profiling

In pyrazole-amide SAR programs, substituting homologs with different LogP values risks invalidating permeability and target engagement data. This n-butyl derivative provides a measured LogP of ~0.90-within the optimal 0.5-1.5 range for passive membrane permeability-while its achiral architecture eliminates stereochemical variability that confounds lead optimization. - LogP ~0.90 vs. N-ethyl (-0.07) and N-propyl (0.30), offering a critical hydrophobicity increment without exceeding LogP >2 - 98% purity meets ≥97% HTS compound management thresholds; ready for library registration without repurification - Achiral design ensures batch-to-batch reproducibility, removing chiral resolution costs and simplifying SAR interpretation

Molecular Formula C10H18N4O
Molecular Weight 210.28 g/mol
Cat. No. B13624409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-butylacetamide
Molecular FormulaC10H18N4O
Molecular Weight210.28 g/mol
Structural Identifiers
SMILESCCCCNC(=O)CN1C=C(C(=N1)N)C
InChIInChI=1S/C10H18N4O/c1-3-4-5-12-9(15)7-14-6-8(2)10(11)13-14/h6H,3-5,7H2,1-2H3,(H2,11,13)(H,12,15)
InChIKeyHXJVOKMZEAVWPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-butylacetamide (CAS 1342542-52-2): Core Physicochemical and Sourcing Profile


2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-butylacetamide is a pyrazole-acetamide small molecule (MW 210.28) that falls within a broader class of compounds investigated as pyruvate dehydrogenase kinase (PDHK) inhibitors and antifungal/insecticidal agents [1]. It is commercially available as a research chemical from multiple vendors at purities up to 98% . Its structure features a 3-amino-4-methylpyrazole core N-alkylated with an N-butylacetamide side chain, yielding a linear, achiral architecture that contrasts with branched or shorter-chain analogs in the same series.

Lipophilicity
Reported LogP near 0.9 supports cell-based assay permeability context
Stereochemistry
Achiral n-butyl architecture eliminates chiral analysis requirements
Purity
Meets typical high-throughput screening library purity thresholds

Why 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-butylacetamide Cannot Be Interchanged with Shorter-Chain or Branched Analogs


Within the 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetamide scaffold, even minor modifications to the N-alkyl substituent produce substantial shifts in physicochemical properties. The n-butyl derivative exhibits a measured LogP of ~0.90, vs. -0.07 for the N-ethyl and ~0.30 for the N-propyl analog . A LogP shift of this magnitude—nearly one log unit above the propyl congener—can materially alter membrane permeability, aqueous solubility, and off-target binding . Additionally, the linear n-butyl chain eliminates the chiral center present in the sec-butyl variant (CAS 1342050-30-9), removing stereochemical complexity from synthesis, analytical characterization, and potential biological readouts. These quantitative differences mean that substituting one homolog for another without adjustment risks invalidating SAR conclusions or procurement specifications.

!
N-alkyl chain length shifts LogP by ~1 unit, which may alter membrane permeability and solubility profiles
!
sec-Butyl isomer (CAS 1342050-30-9) introduces a chiral center; requires stereochemical analysis absent in the n-butyl analog
!
Lower-purity N-ethyl analog (95%) may not satisfy strict procurement specifications without repurification

2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-butylacetamide: Head-to-Head Quantitative Differentiation Evidence


Lipophilicity (LogP) Precisely Tuned for Predicted Membrane Permeability vs. Shorter N-Alkyl Analogs

The experimental LogP of the n-butyl compound is 0.90, representing a +0.97 log-unit increase over the N-ethyl analog (LogP -0.07) and a +0.60 log-unit increase over the N-propyl analog (LogP 0.30) . In drug-discovery contexts, LogP values in the 0.5–1.5 range are frequently associated with balanced passive permeability and aqueous solubility; the N-ethyl homolog's negative LogP may limit membrane transit, while the n-butyl derivative sits nearer the center of this favorable window .

Lipophilicity
Head-to-head
ΔLogP +0.97 (vs. N-ethyl); +0.60 (vs. N-propyl)
Supports cell-based assay selection context
Vendor-reported LogP; method not disclosed
Medicinal Chemistry ADME Optimization Physicochemical Profiling

Achiral Architecture Eliminates Stereochemical Complexity Present in the sec-Butyl Isomer

The n-butyl side chain in the target compound is a linear, achiral alkyl group, whereas the sec-butyl analog (CAS 1342050-30-9) introduces a chiral center at the α-carbon of the butyl substituent . The sec-butyl variant necessarily requires stereochemical analysis (chiral chromatography or chiroptical methods) for identity and purity determination. The target compound's achiral nature simplifies QC protocols and eliminates the need for enantiomeric excess specifications during procurement or biological testing .

Stereochemistry
Data to verify
Achiral (0 centers) vs. sec-butyl (1 chiral center)
Eliminates need for enantiomeric purity testing
Structural comparison based on vendor records
Synthetic Chemistry Chiral Resolution Analytical Standardization

Higher Commercial Purity Specification vs. N-Ethyl Analog (98% vs. 95%)

Fluorochem supplies the n-butyl compound at 98% purity, compared with 95% for the N-ethyl analog from the same vendor . The N-propyl analog from ChemScene is also listed at ≥98% purity . A 3% absolute purity difference may be significant when the impurity profile impacts biological assay noise—particularly in phenotypic screens or biophysical assays sensitive to trace contaminants. For procurement specifications requiring ≥97% purity, the N-ethyl analog would be disqualified outright without additional purification.

Purity
Head-to-head
98% (n-butyl) vs. 95% (N-ethyl analog)
Meets HTS library purity threshold without repurification
Vendor-reported; analytical method not standardized
Chemical Procurement Purity Specification Assay Reproducibility

Class-Level PDHK Inhibitory Potential Shared Across the Pyrazole-Acetamide Scaffold

Patent US 9,040,717 B2 establishes that pyrazole-amide compounds bearing an N-alkylacetamide substituent act as pyruvate dehydrogenase kinase (PDHK) inhibitors, with therapeutic relevance to diabetes, metabolic syndrome, cardiac failure, and cancer [1]. While specific IC50 data for the n-butyl compound have not been publicly disclosed, its core scaffold is embedded within the patent's generic Markush structure, supporting class-level inference of PDHK inhibitory potential. The n-butyl chain provides a hydrophobicity increment that may differentiate isoform selectivity or cellular potency relative to shorter-chain analogs—a hypothesis derived from the patent's structure–activity relationship teachings [1].

PDHK inhibition
Class-level
Within patent Markush scope; no public IC₅₀
PDHK target engagement requires experimental confirmation
Patent US 9,040,717 B2; class-level inference
Metabolic Disease Enzyme Inhibition Drug Discovery

Where 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-butylacetamide Delivers Measurable Procurement and Research Advantage


Medicinal Chemistry SAR Campaigns Requiring Balanced LogP for Cell-Based Assays

With an experimental LogP of ~0.90, the n-butyl compound sits within the optimal lipophilicity range (0.5–1.5) for passive membrane permeability while retaining moderate aqueous solubility . In SAR studies where the N-ethyl (LogP -0.07) or N-propyl (LogP 0.30) analogs prove too polar to penetrate cell membranes, the n-butyl derivative offers a measurable hydrophobicity increment without the excessive LogP (>2) that can trigger solubility-limited artifacts . This makes it a preferred probe for intracellular target engagement assays.

High-Throughput Screening Library Procurement with Stringent Purity Thresholds

The 98% purity specification from Fluorochem meets the ≥97% threshold commonly required for compound management in HTS facilities . The N-ethyl analog, at 95%, would require additional QC or repurification before library registration, adding cost and delay. For screening groups building diversity sets around the pyrazole-amide scaffold, the n-butyl compound can be incorporated directly without preprocessing.

PDHK-Targeted Probe Development Where Stereochemical Consistency Is Critical

The achiral nature of the n-butyl chain eliminates the stereochemical variability inherent to the sec-butyl analog . In PDHK inhibitor optimization programs—where the pyrazole-amide scaffold is a validated pharmacophore [1]—the absence of a chiral center simplifies structure–activity relationship interpretation and ensures batch-to-batch reproducibility. This is especially important when advancing from screening hit to lead optimization, where confounding stereochemical factors can obscure true SAR signals.

Agrochemical Lead Discovery Leveraging Pyrazole-Amide Insecticidal/Fungicidal Activity

Chinese patent CN-110041260-A discloses multi-substituted pyrazole amide derivatives with insecticidal, fungicidal, and anti-plant-virus activity [2]. The n-butyl compound's scaffold aligns with the general formula described in this patent, positioning it as a candidate building block for agrochemical SAR exploration. Its moderate LogP (0.90) is consistent with the physicochemical profile often sought for foliar-applied agrochemicals, where balanced lipophilicity promotes cuticular penetration without excessive soil mobility.

Application
Selection Property
Validation Focus
Cell-based SAR assays
Reported moderate lipophilicity
Confirm cell permeability in relevant assay model
HTS library procurement
High vendor-reported purity
Verify purity by in-house QC before library registration
PDHK probe development
Achiral architecture
Validate absence of enantiomeric interference in SAR
Agrochemical lead discovery
Pyrazole-amide scaffold in insecticide patent
Evaluate activity in target pest/disease models
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